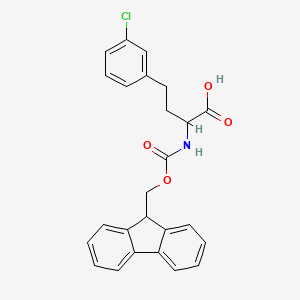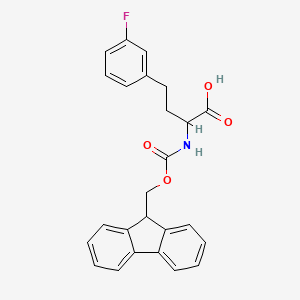
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(3-fluoro-phenyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3-fluoro-D-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group during peptide synthesis. The compound has a molecular formula of C25H22FNO4 and a molecular weight of 419.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoro-D-homophenylalanine with Fmoc chloride in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of Fmoc-3-fluoro-D-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-fluoro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of Fmoc-3-fluoro-D-homophenylalanine .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-3-fluoro-D-homophenylalanine is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide sequences .
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the role of specific amino acids in biological processes .
Medicine
In medicine, Fmoc-3-fluoro-D-homophenylalanine is used in the development of peptide-based drugs. Its unique properties make it suitable for creating peptides with enhanced stability and bioavailability .
Industry
Industrially, the compound is used in the production of peptide-based materials and coatings. Its ability to form stable peptides makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of Fmoc-3-fluoro-D-homophenylalanine involves its incorporation into peptides during synthesis. The Fmoc group protects the amine group, allowing for selective reactions at other sites. Once the desired peptide sequence is synthesized, the Fmoc group is removed using a base such as piperidine, revealing the free amine group . This allows the peptide to interact with its molecular targets, such as enzymes or receptors, through various pathways .
Comparison with Similar Compounds
Similar Compounds
Fmoc-phenylalanine: Similar in structure but lacks the fluorine atom.
Fmoc-3-fluoro-D-phenylalanine: Similar but with a different position of the fluorine atom.
Fmoc-D-homophenylalanine: Similar but without the fluorine atom.
Uniqueness
Fmoc-3-fluoro-D-homophenylalanine is unique due to the presence of the fluorine atom, which can enhance the stability and bioavailability of the peptides it forms. This makes it particularly valuable in the development of peptide-based drugs and materials .
Properties
Molecular Formula |
C25H22FNO4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29) |
InChI Key |
USLBDGLIEZPUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(E)-[(Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12307073.png)
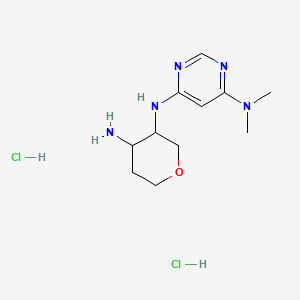
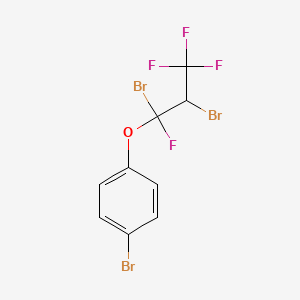
![3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol](/img/structure/B12307102.png)

![6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307108.png)

![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate](/img/structure/B12307131.png)
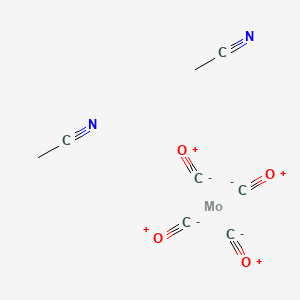
![3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid](/img/structure/B12307141.png)


